molecular formula C17H14O4 B14921826 4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate

4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B14921826
M. Wt: 282.29 g/mol
InChI Key: HTZRSXRTYZPHGC-CSKARUKUSA-N
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Description

4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate typically involves the reaction of 4-formyl-2-methoxyphenol with cinnamic acid derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydride in dimethylformamide at 50-60°C.

Major Products Formed

    Oxidation: 4-carboxy-2-methoxyphenyl (2E)-3-phenylprop-2-enoate.

    Reduction: 4-hydroxymethyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-formyl-2-methoxyphenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H14O4/c1-20-16-11-14(12-18)7-9-15(16)21-17(19)10-8-13-5-3-2-4-6-13/h2-12H,1H3/b10-8+

InChI Key

HTZRSXRTYZPHGC-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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